molecular formula C13H7BrF6N4O B3032410 (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide CAS No. 1642300-95-5

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide

Cat. No.: B3032410
CAS No.: 1642300-95-5
M. Wt: 429.11
InChI Key: HBVDYJJWHRUQMW-RUDMXATFSA-N
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Description

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide (CAS RN: 1642300-95-5) is a high-value chemical building block designed for advanced research and development. This compound features a unique structure combining an α-bromoacrylamide moiety with a 3,5-bis(trifluoromethyl)phenyl-substituted 1,2,4-triazole, making it a versatile intermediate in organic and medicinal chemistry. The α-bromoacryloyl group is a potent Michael acceptor, allowing this compound to participate in conjugate addition reactions with nucleophiles, a property exploited in the design of hybrid molecules and complex aza-heterocycles . This reactivity also makes it a potent reagent for covalently modifying biological macromolecules, a mechanism investigated in the context of bioconjugation and protein labeling . The 3,5-bis(trifluoromethyl)phenyl group is a privileged structure in drug discovery, known to significantly improve the pharmacodynamic and pharmacokinetic properties of molecules, enhancing their potency and metabolic stability . Researchers value this compound as a precursor in sophisticated synthetic routes, including palladium-catalyzed cyclizations to access novel heterocyclic frameworks like 2,5-diimino-furans . Its specific stereochemistry (E)-isomer is critical for its intended biological activity and interaction with molecular targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF6N4O/c14-9(10(21)25)4-24-5-22-11(23-24)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H2,21,25)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDYJJWHRUQMW-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C(=O)N)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120676
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642300-95-5
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642300-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bis(trifluoromethyl)phenyl Group: This step often involves the use of trifluoromethylating reagents such as trifluoromethyl sulfoxide.

    Bromoacrylamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring and other functional groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while oxidation might introduce additional functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds. Studies have shown that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Fungicidal Activity

The compound's triazole moiety is known for its fungicidal properties. Research indicates that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can effectively inhibit fungal growth in crops. This makes it a potential candidate for developing new fungicides to combat plant diseases caused by various fungi .

Herbicidal Activity

Additionally, preliminary studies suggest that this compound may possess herbicidal properties. Its application could lead to the development of selective herbicides that target specific weed species without harming crop plants .

Polymer Chemistry

In material science, (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can be utilized as a monomer in the synthesis of polymers with enhanced thermal and chemical stability. The trifluoromethyl groups contribute to the polymer's overall durability and resistance to solvents and heat .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development
Anticancer PropertiesInduces apoptosis in cancer cell lines; promising for cancer therapy
Fungicidal ActivityInhibits growth of plant pathogenic fungi; potential for new fungicides
Herbicidal ActivityPreliminary evidence of selective herbicide properties
Polymer ChemistryCan be used as a monomer for high-performance polymers with enhanced properties

Mechanism of Action

The mechanism of action of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source/Reference
Target Compound C16H12BrF6N3O2 3,5-Bis(CF3)phenyl; (E)-bromoacrylamide Research (potential nuclear export inhibition)
Selinexor (KPT-330) C17H11F6N7O 3,5-Bis(CF3)phenyl; pyrazin-2-yl hydrazide Approved anticancer drug (nuclear export inhibitor)
Eltanexor (KPT-8602) C17H11F6N7O (stereoisomer) 3,5-Bis(CF3)phenyl; pyrimidin-5-yl acrylamide Phase II trials for leukemia
(Z)-Isomer of Target Compound C16H12BrF6N3O2 3,5-Bis(CF3)phenyl; (Z)-bromoacrylamide Research (stereochemical comparison)
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole C10H7BrF3N3O Trifluoromethoxy; bromophenyl Antimicrobial/antifungal research
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C22H15BrN4OS Benzoxazole; bromophenyl; thione Anticancer research (in vitro studies)

Key Observations :

Structural Variations: Selinexor and Eltanexor share the 3,5-bis(trifluoromethyl)phenyl-triazole core but differ in side chains. The (Z)-isomer () highlights the importance of stereochemistry; the (E)-configuration may optimize spatial interactions with biological targets .

Biological Activity :

  • Selinexor and Eltanexor are clinically validated inhibitors of Exportin-1 (XPO1), used in multiple myeloma and leukemia . The target compound’s bromoacrylamide group may mimic these inhibitors but requires further validation.
  • Compounds with thione () or trifluoromethoxy () groups show antimicrobial activity, suggesting the triazole scaffold’s versatility .

Physicochemical Properties: The trifluoromethyl groups in the target compound enhance lipid solubility (logP ~3.5 estimated) compared to non-fluorinated analogs, improving membrane permeability . Bromoacrylamide introduces electrophilicity, which may facilitate covalent binding to cysteine residues in target proteins, a mechanism seen in kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in for related triazoles .
  • Selinexor’s synthesis () uses chiral intermediates, whereas the target compound may employ simpler acrylation steps .

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) 1H-NMR (δ, ppm) EI-MS (m/z)
Target Compound Not reported Not reported Not reported
5-[2-(3-Bromophenyl)-1,3-benzoxazol... 3364 (NH), 1248 (C=S) 9.00 (s, triazole), 6.99–8.00 (m, Ar-H) 464 (M+1)
Selinexor Not reported Complex aromatic and hydrazide signals 443.31 (M+)

Table 3: Crystallographic Data

Compound Dihedral Angles Hydrogen Bonding R Factor
1-[4-Bromo-2-(trifluoromethoxy)phenyl... 23.17° (triazole vs. phenyl) C–H⋯N chains along [010] direction 0.038
(E)-4-(2-Chlorobenzylideneamino)-3-(2... N/A N–H⋯O/S; O–H⋯S 0.039

Discussion and Implications

The (E)-configuration and fluorine-rich design align with trends in kinase inhibitor development, where halogenation improves target affinity . However, the lack of reported biological data (e.g., IC50 values) limits direct comparisons. Further studies should explore its XPO1 inhibition efficacy and pharmacokinetic profile relative to approved drugs.

Biological Activity

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C13H7BrF6N4O
  • Molecular Weight : 429.12 g/mol
  • CAS Number : 1642300-95-5

The compound has been studied for its inhibitory effects on various biological targets. One notable study highlights its role as an inhibitor of the steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1 with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .

The inhibition mechanism appears to involve both suppression of SRD5A1 expression and mixed-mode inhibition, indicating that the compound may act through multiple pathways to exert its effects .

In Vitro Studies

In vitro studies have shown that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Liver Cancer Cells : The compound was tested on HepG2 and Hep3B liver cancer cells, showing significant growth inhibition at concentrations ranging from 1 to 10.8 µM over different time intervals (0 to 72 hours). The treatment led to apoptosis induction and upregulation of apoptosis-regulating genes .

Case Studies

Several case studies have documented the effects of this compound in specific experimental setups:

  • SRD5A1 Inhibition : The compound's ability to inhibit SRD5A1 was confirmed through high-performance thin-layer chromatography (HPTLC), where it significantly reduced dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .
  • Apoptosis Induction in Cancer Models : In a study involving naphthofuran compounds similar to (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide, it was observed that these compounds could activate HNF 4α pathways associated with tumor growth inhibition .

Safety Profile

The safety profile of the compound indicates potential hazards associated with exposure. Hazard statements include warnings for harmful effects if swallowed or in contact with skin and respiratory irritations . Careful handling and adherence to safety protocols are recommended when working with this compound.

Summary Table of Biological Activities

ActivityTargetIC50 ValueNotes
SRD5A1 InhibitionHuman Keratinocyte Cells1.44 µMLow cytotoxicity observed
DHT Production InhibitionHepG2/Hep3B CellsUp to 46% reduction at 1 µMMaintained cell viability
Apoptosis InductionLiver Cancer CellsVaries by concentrationInduces apoptosis-regulating genes

Q & A

Q. Q1. What are the recommended synthetic routes for (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide?

Methodological Answer:

  • Stepwise Functionalization : Start with the 3,5-bis(trifluoromethyl)phenyl group as a core, followed by triazole ring formation via cyclization of hydrazine derivatives with nitriles. Bromoacrylamide introduction can be achieved via nucleophilic substitution or Heck coupling .
  • AI-Powered Retrosynthesis : Tools like Template_relevance (Pistachio, Reaxys) predict feasible routes by prioritizing precursor plausibility (>0.01) and leveraging high-accuracy reaction databases. For example, coupling 3,5-bis(trifluoromethyl)phenylboronic acid with bromoacrylamide intermediates under Suzuki-Miyaura conditions .

Q. Q2. How can researchers characterize the stereochemical configuration of the (E)-isomer in this compound?

Methodological Answer:

  • NMR Analysis : Use NOESY or ROESY to confirm the E-configuration of the acrylamide double bond. The coupling constant (J) between Hα and Hβ protons in the acrylamide moiety (typically ~15 Hz for trans) is critical .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements definitively, as demonstrated in structurally similar triazole derivatives (e.g., C–C bond lengths and torsion angles) .

Q. Q3. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the bromoacrylamide group. Avoid exposure to moisture, as trifluoromethyl groups can hydrolyze to carboxylic acids under acidic/basic conditions .
  • Degradation Monitoring : Use LC-MS to track stability over time. For example, detect bromine loss (mass shift of –79.9 Da) or triazole ring oxidation (mass shift +16 Da for hydroxylation) .

Advanced Research Questions

Q. Q4. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., fungal CYP51 or Trypanosoma enzymes). The trifluoromethylphenyl group enhances lipophilicity, favoring membrane penetration .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess electronic properties. The electron-withdrawing trifluoromethyl groups stabilize the triazole ring, influencing binding affinity .

Q. Q5. What strategies resolve contradictory bioactivity data in in vitro assays?

Methodological Answer:

  • Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific toxicity. For example, anti-trypanosomal activity in showed variability requiring secondary assays (e.g., resazurin reduction) .
  • Metabolite Profiling : Use HRESIMS (e.g., m/z [M+H]+ 624.1279 in ) to identify degradation products that may confound activity results .

Q. Q6. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in triazole formation. For example, microwave irradiation at 150°C with CuI catalysis increased yields by 30% in analogous compounds .
  • Purification Techniques : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1) to isolate the product. Reverse-phase HPLC (C18 column, acetonitrile/water) removes residual brominated byproducts .

Q. Q7. What analytical methods validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-UV/HRMS : Combine retention time matching (e.g., tR = 8.2 min on a C18 column) with exact mass verification (e.g., m/z 624.1263 [M+H]+) to confirm >98% purity .
  • Elemental Analysis : Validate C, H, N, Br, and F content within ±0.3% of theoretical values (e.g., C: 42.3%, Br: 12.8%) .

Mechanistic and Structural Questions

Q. Q8. How does the trifluoromethylphenyl group influence the compound’s pharmacokinetics?

Methodological Answer:

  • LogP Optimization : The CF₃ groups increase logP by ~1.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability but risking hepatotoxicity. Balance with hydrophilic substituents (e.g., acrylamide) improves solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. The triazole ring is prone to hydroxylation at the 5-position, reducing half-life .

Q. Q9. What structural modifications could mitigate off-target effects in in vivo models?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the bromine atom with a chlorine or iodine to alter steric bulk without compromising reactivity. For example, 2-chloroacrylamide derivatives showed reduced nephrotoxicity in murine models .
  • Prodrug Design : Mask the acrylamide as an ester (e.g., isopropyl ester in ) to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide

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